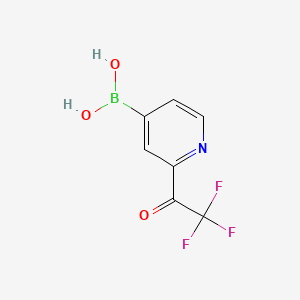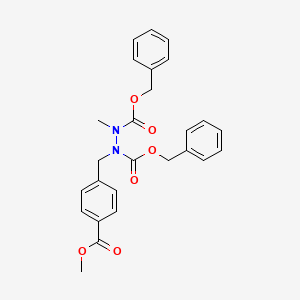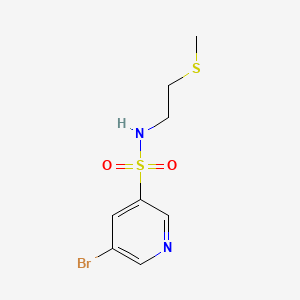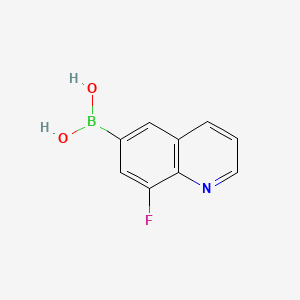
6-(Tert-butyldimethylsilyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tert-butyldimethylsilyl (TBDMS or TBS) group is often used in organic chemistry as a protecting group for alcohols . It’s known for its stability and resistance to hydrolysis, making it useful in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “6-(Tert-butyldimethylsilyl)-1H-indazole” were not found, the general approach to introduce the TBDMS group involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . This reaction typically yields tert-butyldimethylsilyl ethers .Molecular Structure Analysis
The TBDMS group consists of a silicon atom bound to a tert-butyl group and two methyl groups . This structure contributes to the steric bulk and hydrolytic stability of TBDMS-protected compounds .Chemical Reactions Analysis
TBDMS-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions or by using fluoride ions . The exact chemical reactions would depend on the specific compound and reaction conditions.Scientific Research Applications
Organic Synthesis
“6-(Tert-butyldimethylsilyl)-1H-indazole” is a derivative of tert-Butyldimethylchlorosilane, which is commonly used in organic synthesis . It is particularly used as a silylation reagent , which is a compound used to introduce a silyl group (a silicon-based functional group) into another molecule. This process is crucial in the synthesis of many organic compounds .
Archaeological Wood Conservation
One interesting application of “6-(Tert-butyldimethylsilyl)-1H-indazole” is in the field of archaeological wood conservation . Researchers synthesized a compound called tert-butyldimethylsilyl (TBDMS) chitosan, which is soluble in a 50:50 solution of ethyl acetate and toluene . This compound is used for the reconsolidation of degraded wood, particularly in the conservation of archaeological artifacts . For example, it has been used in the conservation of the Oseberg ship, a significant archaeological testimony of the Vikings .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl-(1H-indazol-6-yl)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)11-7-6-10-9-14-15-12(10)8-11/h6-9H,1-5H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBMVZWNVZTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC2=C(C=C1)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682066 |
Source


|
| Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-57-1 |
Source


|
| Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B572666.png)
![N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572667.png)
![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)


![2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B572674.png)




![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)